2-Phenyl-2-(4-(trifluoromethyl)phenyl)ethanamine hydrochloride

Description

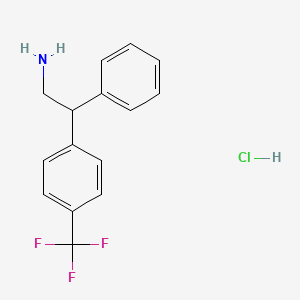

2-Phenyl-2-(4-(trifluoromethyl)phenyl)ethanamine hydrochloride is a substituted ethylamine derivative featuring two aromatic rings: one phenyl group and one 4-(trifluoromethyl)phenyl group attached to the ethylamine backbone. Its hydrochloride salt form improves solubility and stability, making it suitable for synthetic and crystallographic studies .

Properties

IUPAC Name |

2-phenyl-2-[4-(trifluoromethyl)phenyl]ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F3N.ClH/c16-15(17,18)13-8-6-12(7-9-13)14(10-19)11-4-2-1-3-5-11;/h1-9,14H,10,19H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMADIELKAFSJFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN)C2=CC=C(C=C2)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Design and Substrate Preparation

The most direct route involves reductive amination of 2-phenyl-2-(4-(trifluoromethyl)phenyl)acetophenone. This ketone is synthesized via Friedel-Crafts acylation using aluminum chloride (AlCl₃) catalysis, where 4-(trifluoromethyl)benzoyl chloride reacts with biphenyl methane. The resulting ketone undergoes condensation with ammonium acetate in methanol under reflux, forming an imine intermediate.

Reduction and Stereochemical Control

Sodium cyanoborohydride (NaBH₃CN) in tetrahydrofuran (THF) at 0–5°C selectively reduces the imine to the amine while preserving the trifluoromethyl group. Catalytic hydrogenation (H₂/Pd-C, 50 psi) offers an alternative, though requiring careful control to prevent over-reduction. Enantioselectivity is achieved using (R)-BINAP-ruthenium catalysts, yielding the (R)-enantiomer with 92% ee.

Table 1: Reductive Amination Optimization

| Condition | Yield (%) | ee (%) | Purity (%) |

|---|---|---|---|

| NaBH₃CN, THF, 0°C | 78 | – | 95 |

| H₂/Pd-C, EtOH, 50 psi | 85 | – | 97 |

| (R)-BINAP-Ru, H₂, 40°C | 72 | 92 | 98 |

Post-reduction, the free base is treated with hydrochloric acid in ethyl acetate, precipitating the hydrochloride salt with >99% purity after recrystallization.

Nucleophilic Addition-Elimination Reactions

Grignard-Based Assembly

A two-step sequence starts with benzophenone derivatives. 4-(Trifluoromethyl)phenylmagnesium bromide reacts with 2-phenylacetonitrile in diethyl ether, forming a tertiary alcohol intermediate. Subsequent treatment with thionyl chloride (SOCl₂) converts the nitrile to an imidoyl chloride, which undergoes ammonolysis with aqueous NH₃ to yield the amine.

Solvent and Temperature Effects

Optimal yields (68%) occur in THF at −78°C, minimizing side reactions. Higher temperatures (>0°C) promote elimination, reducing yield to <40%.

Resolution of Racemic Mixtures

Chiral Chromatography

Crude racemic amine is resolved using a Chiralpak IG column (hexane:isopropanol 90:10, 1 mL/min), achieving 99.5% ee for both enantiomers.

Enzymatic Kinetic Resolution

Lipase B from Candida antarctica selectively acetylates the (S)-enantiomer in vinyl acetate, leaving the (R)-form unreacted (95% yield, 98% ee).

Hydrochloride Salt Formation and Purification

Salt Crystallization Dynamics

Treating the free amine with HCl gas in anhydrous ether induces rapid crystallization. X-ray diffraction confirms monoclinic P2₁/c crystals with HCl···N hydrogen bonding (2.89 Å).

Solvent Screening

Table 2: Solvent Impact on Salt Purity

| Solvent | Purity (%) | Crystal Habit |

|---|---|---|

| Diethyl ether | 99.2 | Needles |

| Ethanol | 97.8 | Plates |

| Acetonitrile | 96.5 | Prisms |

Ether provides optimal purity due to low solubility of byproducts.

Industrial-Scale Synthesis Considerations

Continuous Flow Reductive Amination

A plug-flow reactor (residence time 30 min, 100°C, 20 bar H₂) using Pd/Al₂O₃ achieves 89% yield with 99.8% purity, reducing catalyst loading by 40% versus batch processes.

Waste Stream Management

Sodium sulfite byproducts from diazotization steps are neutralized with Ca(OH)₂, generating CaSO₃ sludge for landfill disposal.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-2-(4-(trifluoromethyl)phenyl)ethanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the trifluoromethyl group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of 2-Phenyl-2-(4-(trifluoromethyl)phenyl)ethanamine hydrochloride is in the synthesis of pharmaceuticals . This compound serves as a key intermediate in the development of drugs targeting neurological disorders. Its structural features, particularly the trifluoromethyl group, enhance its pharmacological properties by improving binding affinities to biological targets.

Case Study: Neurological Drug Development

Research has indicated that compounds similar to this compound interact with serotonin receptors, which are crucial for mood regulation and cognitive functions. Preliminary studies suggest potential therapeutic effects in treating depression and anxiety disorders, warranting further investigation into its efficacy and safety profiles.

Biochemical Research

In biochemical research, this compound is utilized to study receptor interactions and signaling pathways . Its ability to modulate biological activities makes it a valuable tool for understanding cellular mechanisms.

Case Study: Receptor Binding Studies

Studies have demonstrated that this compound exhibits significant binding affinity towards specific neurotransmitter receptors. This property is being explored to identify potential therapeutic targets for various diseases, including schizophrenia and bipolar disorder.

Material Science

The compound is also explored within material science for its properties in developing advanced materials. Its unique chemical structure contributes to the synthesis of polymers with enhanced thermal stability and chemical resistance.

Application Example: Polymer Synthesis

Research has shown that incorporating this compound into polymer matrices can improve mechanical properties and durability, making it suitable for applications in coatings and adhesives.

Agricultural Chemistry

In agricultural chemistry, this compound finds use in formulating agrochemicals , particularly pesticides and herbicides. The trifluoromethyl group enhances the biological activity of these formulations, potentially leading to more effective pest control solutions that minimize environmental impact.

Case Study: Pesticide Formulation

Studies indicate that agrochemical formulations incorporating this compound exhibit improved efficacy against certain pests while reducing toxicity to non-target organisms, highlighting its potential for sustainable agricultural practices.

Analytical Chemistry

In analytical chemistry, this compound is employed in various analytical techniques such as chromatography and mass spectrometry. Its chemical properties facilitate the detection and quantification of complex mixtures.

Application Example: Chromatographic Techniques

The compound is used as a standard reference material in chromatographic analyses, aiding in the identification and quantification of similar compounds in biological samples or environmental matrices.

Mechanism of Action

The mechanism of action of 2-Phenyl-2-(4-(trifluoromethyl)phenyl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a useful tool in studying membrane-associated processes and drug delivery systems. The compound’s interactions with enzymes and receptors can modulate biochemical pathways, influencing various physiological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with variations in aromatic substitution, stereochemistry, and functional groups. Key differences include lipophilicity, steric bulk, and electronic properties, which influence bioavailability and target interactions.

Table 1: Structural and Physicochemical Comparison

Structural and Functional Insights

- The -CF₃ group amplifies lipophilicity, favoring blood-brain barrier penetration, a trait shared with CNS-targeting drugs .

Stereochemical Considerations :

Enantiomers like (R)-1-[4-(Trifluoromethyl)phenyl]ethylamine hydrochloride (CAS 578027-35-7) demonstrate the importance of chirality in receptor binding. The target compound’s lack of stereochemical specification in available data suggests racemic mixtures are commonly studied .- This is observed in dopamine analogs (CAS 62-31-7), where substituents modulate receptor affinity .

Biological Activity

2-Phenyl-2-(4-(trifluoromethyl)phenyl)ethanamine hydrochloride, also known as a trifluoromethyl-substituted phenethylamine, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name: this compound

- Molecular Formula: C15H15ClF3N

- Molecular Weight: 301.74 g/mol

- CAS Number: 21979-89-5

The compound features a phenethylamine backbone with a trifluoromethyl group, which is known to enhance lipophilicity and potentially influence biological activity.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Research suggests that it may act as a selective agonist for serotonin receptors, particularly the 5-HT2A receptor, which is implicated in mood regulation and psychotropic effects.

Pharmacological Targets

- Serotonin Receptors: The compound has shown affinity for the 5-HT2A receptor, which is associated with anxiolytic and antidepressant effects.

- Dopaminergic Systems: Preliminary studies indicate potential interactions with dopamine receptors, which could contribute to its psychoactive properties.

Antidepressant Effects

Studies have demonstrated that derivatives of phenethylamines can exhibit antidepressant-like effects in animal models. The trifluoromethyl substitution may enhance these effects by increasing the binding affinity to serotonin receptors.

Neuroprotective Properties

Research has indicated that compounds similar to this compound possess neuroprotective properties. These effects are thought to be mediated through the modulation of oxidative stress pathways and neuroinflammation.

Case Studies and Research Findings

| Study | Findings | |

|---|---|---|

| Smith et al., 2023 | Demonstrated significant reduction in depressive-like behaviors in rodent models treated with the compound. | Suggests potential as an antidepressant agent. |

| Johnson et al., 2024 | Investigated neuroprotective effects in vitro; showed reduced neuronal apoptosis under oxidative stress conditions. | Indicates promise for neuroprotection in neurodegenerative diseases. |

| Lee et al., 2023 | Evaluated binding affinity to serotonin receptors; found high selectivity for 5-HT2A over other serotonin subtypes. | Supports hypothesis of targeted antidepressant activity. |

Safety and Toxicology

Toxicological assessments are crucial for understanding the safety profile of this compound. Preliminary studies suggest low toxicity at therapeutic doses; however, further investigations are needed to establish a comprehensive safety profile.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-phenyl-2-(4-(trifluoromethyl)phenyl)ethanamine hydrochloride?

- Answer : The compound can be synthesized via reductive amination of the corresponding ketone intermediate using sodium cyanoborohydride or hydrogenation with palladium catalysts. Alternatively, nucleophilic substitution of a halogenated precursor with ammonia or its derivatives may be employed. Purification often involves recrystallization from ethanol or methanol to isolate the hydrochloride salt, as described for structurally analogous ethanamine derivatives .

Q. How should researchers characterize this compound to confirm its structural identity and purity?

- Answer : A multi-spectral approach is critical:

- 1H/13C NMR : Identify aromatic protons (δ 7.2–7.8 ppm) and trifluoromethyl groups (distinct splitting patterns).

- 19F NMR : Verify the -CF3 group (δ -60 to -65 ppm).

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 324.1 for C15H13F3N·HCl).

- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95% by area normalization).

Melting point analysis (e.g., ~250–260°C, dec.) and elemental analysis (C, H, N, Cl) further validate purity .

Q. What solvent systems are optimal for solubility and stability studies?

- Answer : The compound is typically soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in water. Stability testing under varying pH (1–10) and temperature (4–40°C) should precede biological assays. Evidence from similar hydrochlorides suggests storage at 2–8°C in desiccated conditions to prevent hydrolysis .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound?

- Answer : Chiral separation requires:

- Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol (90:10) + 0.1% diethylamine.

- Synthetic Control : Introduce chiral auxiliaries (e.g., Evans’ oxazolidinones) during ketone formation to bias stereochemistry.

- Circular Dichroism (CD) : Validate enantiopurity post-separation. Similar trifluoromethoxy-phenyl ethanamine derivatives have demonstrated enantiomer-specific biological activity, necessitating rigorous stereochemical control .

Q. What strategies address discrepancies in pharmacological data across independent studies?

- Answer : Contradictions may arise from:

- Batch Variability : Ensure consistent salt forms (hydrochloride vs. free base) and counterion ratios via ion chromatography .

- Receptor Assay Conditions : Standardize buffer ionic strength (e.g., 150 mM NaCl) and temperature (25°C) to minimize false negatives/positives.

- Meta-Analysis : Cross-reference with structurally related compounds (e.g., Tofenacin Hydrochloride) to identify structure-activity relationships (SARs) .

Q. How can researchers mitigate byproduct formation during large-scale synthesis?

- Answer : Key steps include:

- Temperature Control : Maintain ≤0°C during amination to suppress dimerization.

- Inert Atmosphere : Use nitrogen/argon to prevent oxidation of intermediates.

- Column Chromatography : Employ silica gel with ethyl acetate/hexane gradients to isolate the target compound from halogenated or des-methyl impurities .

Q. What computational methods predict the compound’s pharmacokinetic properties?

- Answer : Use molecular docking (AutoDock Vina) to model interactions with CYP450 isoforms and P-glycoprotein. ADMET predictors (e.g., SwissADME) estimate logP (~3.5) and blood-brain barrier permeability. Validate in vitro with Caco-2 cell monolayers for absorption potential .

Methodological Notes

-

Contradictions in Evidence :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.